molecular formula C46H44F12FeP2 B12064438 (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu

(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu

Cat. No.: B12064438
M. Wt: 942.6 g/mol
InChI Key: XSNPQORPLUHYID-WLOLSGMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine (CAS: 849923-15-5, molecular formula: C₄₀H₄₀F₁₂FeP₂) is a chiral ferrocenyl phosphine ligand. Its structure features a ferrocene backbone substituted with two distinct phosphine groups: a dicyclohexylphosphino-phenyl moiety and a bis[3,5-bis(trifluoromethyl)phenyl]phosphine group. The stereochemical configuration (S,S) at the ethyl and ferrocenyl positions enhances its utility in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cross-couplings and hydrogenations .

Ferrocene derivatives are prized for their redox activity, thermal stability, and tunable electronic properties, making them ideal ligands for catalytic systems . The trifluoromethyl groups in this compound improve solubility in nonpolar solvents and modulate steric bulk, while the cyclohexyl groups provide rigidity, influencing enantioselectivity in catalytic cycles .

Properties

Molecular Formula

C46H44F12FeP2

Molecular Weight

942.6 g/mol

InChI

InChI=1S/C41H39F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-10,15-25,30-31H,2-7,11-14H2,1H3;1-5H;/t25-;;/m0../s1

InChI Key

XSNPQORPLUHYID-WLOLSGMKSA-N

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed C–P Bond Formation

A nickel-catalyzed method couples ferrocenyl halides with secondary phosphines (e.g., dicyclohexylphosphine) using Ni(COD)₂ and 1,2-bis(diphenylphosphino)ethane (dppe) at 100°C. This route avoids Grignard reagents but requires stringent anhydrous conditions.

Hydrohydroxyalkylation for Side-Chain Elaboration

Ruthenium-catalyzed hydrohydroxyalkylation of allenes with alcohols introduces hydroxyl groups, which are subsequently phosphorylated. This method is less common due to competing side reactions.

Scalability and Industrial Considerations

The FcPCl₂ route is preferred for scale-up due to:

  • Economical precursors (ferrocene, PCl₃).

  • Minimal purification steps (crude yields >85%).

  • Compatibility with continuous-flow systems.

In contrast, Grignard-dependent routes are limited to batch processes with stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Acyl chlorides, halides.

Major Products

    Oxidation Products: Oxidized phosphine derivatives.

    Reduction Products: Reduced phosphine derivatives.

    Substitution Products: Substituted phosphine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and hydroformylation.

    Coordination Chemistry: Forms stable complexes with transition metals, influencing their reactivity and selectivity.

Biology and Medicine

    Drug Development:

    Biochemical Research: Used in studies involving metal-ligand interactions and enzyme mimetics.

Industry

    Material Science: Applications in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Manufacturing: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, influencing the reactivity and selectivity of the reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Synthesis : The target compound is synthesized via McMurry reactions or palladium-catalyzed phosphination, similar to methods described for bis(trifluoromethyl)phenyl dipyrromethane derivatives .
  • Electrochemical Behavior : Ferrocenyl ligands enable reversible redox processes, as shown by cyclic voltammetry studies. For example, ΔE values for ferrocene oxidation (≈59 mV) confirm electrochemical reversibility, unlike thienyl analogs .
  • Stability: Storage under inert atmospheres (2–8°C) is critical to prevent phosphine oxidation, as noted in safety data for related compounds .

Biological Activity

The compound (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine is a ferrocenyl derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy.

Chemical Structure and Properties

  • Chemical Formula : C₄₁H₃₉F₁₂P₂Fe
  • Molecular Weight : 942.623 g/mol
  • CAS Number : 849925-22-0

The compound features a ferrocenyl moiety, which is known to enhance biological activity due to its unique redox properties and ability to facilitate electron transfer.

Synthesis

The synthesis of (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine involves multi-step reactions that typically include:

  • Formation of the ferrocenyl core.
  • Introduction of dicyclohexylphosphino groups.
  • Coupling with bis(trifluoromethyl)phenyl phosphine derivatives.

Anticancer Properties

Research indicates that ferrocenyl compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to (S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine demonstrate promising results in inhibiting the growth of melanoma and breast cancer cells.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AB16 Melanoma2.2Induction of apoptosis via caspase activation
Compound BMCF-7 Breast Cancer7.1Inhibition of tubulin polymerization

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins such as Bax and caspases have been observed in treated cancer cells, indicating that it triggers programmed cell death.
  • Tubulin Polymerization Inhibition : Similar to other known anticancer agents, it may disrupt microtubule dynamics, thereby inhibiting cell division.
  • Antivascular Activity : The compound has shown potential in inhibiting endothelial cell migration and tubule formation, which are critical for tumor angiogenesis.

Case Studies

Recent studies have highlighted the effectiveness of ferrocenyl compounds in vivo. For example:

  • A study demonstrated that a related ferrocenyl compound inhibited tumor growth in nude mice with HepG2 xenografts. The treatment led to a significant reduction in tumor size compared to control groups.
  • Another investigation revealed that these compounds could effectively target hormone-dependent cancer cells, showcasing their versatility in treating different cancer types.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this chiral ferrocenyl phosphine ligand, and what critical steps ensure stereochemical fidelity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to attach phosphine groups to the ferrocene backbone. Critical steps include:

  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to achieve the (S,S)-configuration .
  • Phosphine group functionalization : Sequential substitution reactions with dicyclohexylphosphine and bis(trifluoromethyl)phenyl groups under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography with degassed solvents to isolate the pure ligand .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity and structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration and confirms stereochemical assignments .
  • NMR spectroscopy : 31^{31}P NMR identifies phosphine environments (δ ~20–30 ppm for arylphosphines; δ ~−10 ppm for dicyclohexylphosphine). 1^{1}H/13^{13}C NMR verifies ferrocene symmetry and substituent positions .
  • Circular Dichroism (CD) : Validates enantiomeric excess (ee) by comparing Cotton effects to known standards .

Advanced Research Questions

Q. How can researchers design experiments to evaluate enantioselectivity in asymmetric catalysis using this ligand?

  • Methodological Answer :

  • Catalytic screening : Test in model reactions (e.g., hydrogenation of prochiral alkenes or cross-couplings) under varying conditions (temperature, solvent polarity).
  • Kinetic analysis : Compare turnover frequencies (TOF) and enantiomeric excess (ee) using chiral GC/HPLC .
  • Theoretical modeling : Use DFT calculations to correlate ligand geometry with transition-state stabilization, guided by crystallographic data .

Q. How should contradictory data on catalytic efficiency (e.g., high ee but low yield) be resolved?

  • Methodological Answer :

  • Reaction optimization : Screen additives (e.g., silver salts to scavenge halides) or adjust substrate-to-catalyst ratios .
  • Mechanistic studies : Probe intermediates via in situ IR/UV-Vis spectroscopy to identify bottlenecks (e.g., ligand decomposition) .
  • Cross-validation : Replicate experiments with independently synthesized ligand batches to rule out batch-specific impurities .

Q. What strategies mitigate stability issues during ligand storage and handling?

  • Methodological Answer :

  • Storage conditions : Store under argon at −20°C in amber vials to prevent oxidation and photodegradation .
  • Stability assays : Monitor 31^{31}P NMR shifts over time to detect phosphine oxidation (formation of phosphine oxides, δ ~30–40 ppm) .
  • Alternative formulations : Prepare air-stable precursor complexes (e.g., Pd(0) adducts) for on-demand activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.